

# Computational Methodologies: The Theoretical Toolkit

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## Compound of Interest

Compound Name: *DL-Isoleucine*

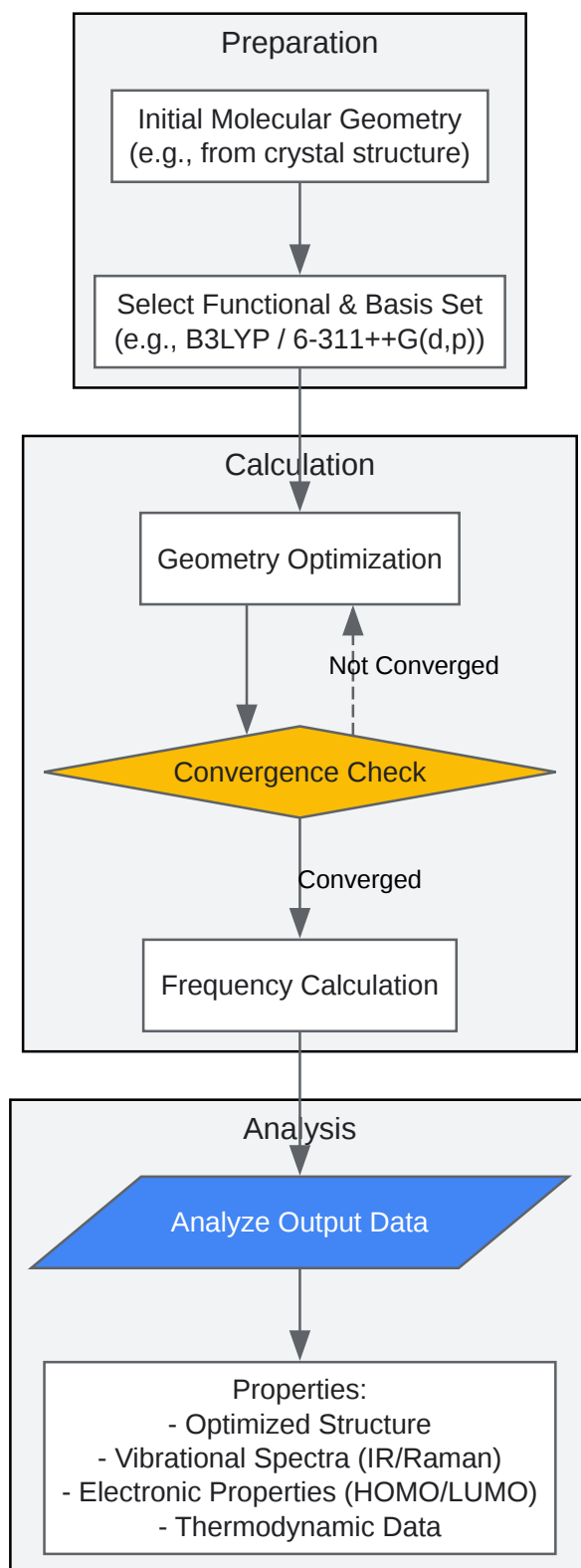
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Quantum mechanical calculations provide invaluable insights into molecular structure, stability, and reactivity. The following protocols are central to the theoretical investigation of **DL-Isoleucine**.

## Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is frequently used to predict geometries, vibrational frequencies, and electronic properties.[1][2] Functionals like B3LYP and B3PW91, combined with basis sets such as 6-311++G(d,p), are commonly employed for amino acids.[3][4]

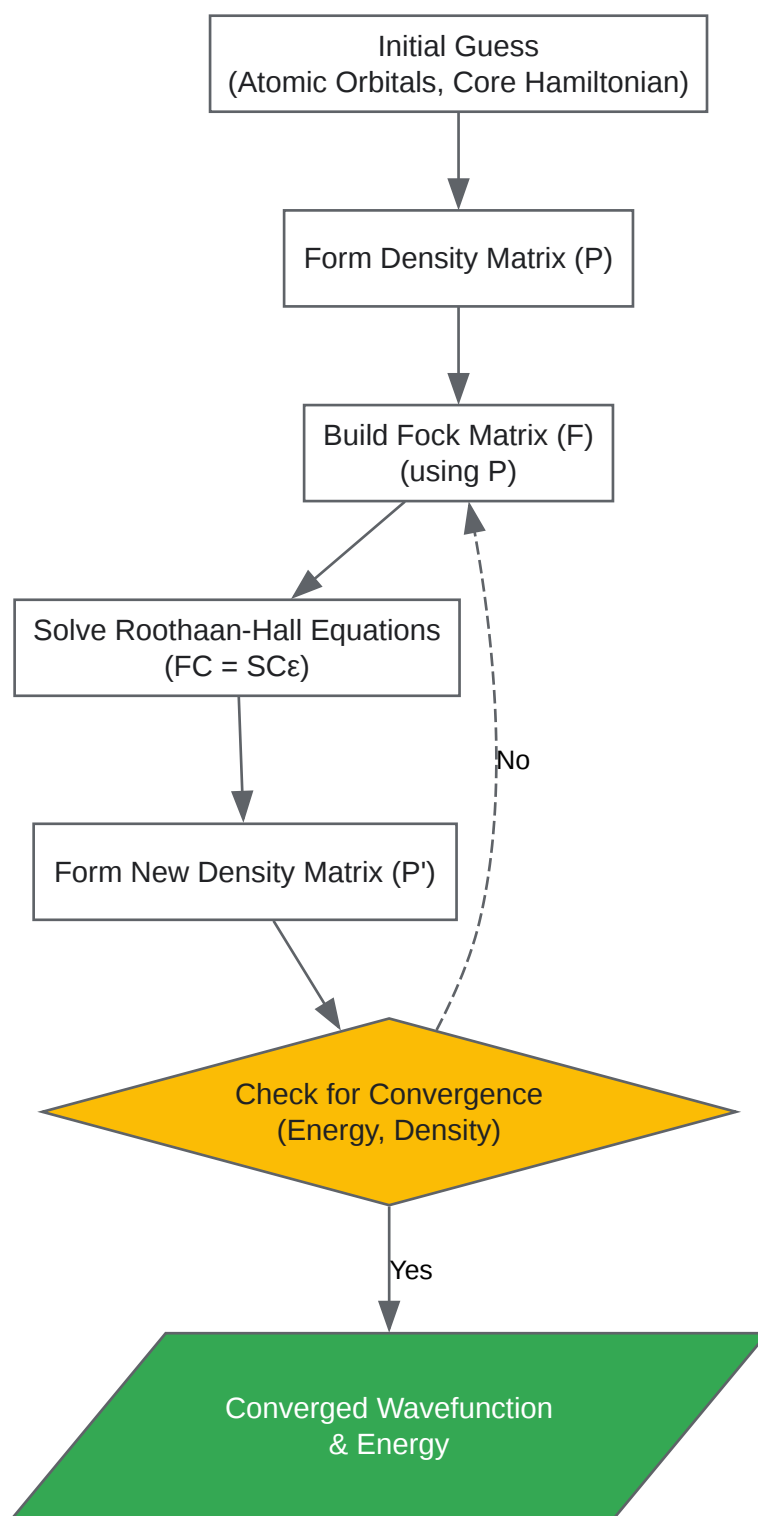


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**Caption:** A standard workflow for a DFT calculation.

## Hartree-Fock (HF) and Post-HF Methods

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.<sup>[5]</sup> It serves as the starting point for more sophisticated methods, such as Møller-Plesset perturbation theory (MP2), which systematically include electron correlation effects that HF neglects. The iterative process to solve the HF equations is known as the Self-Consistent Field (SCF) method.

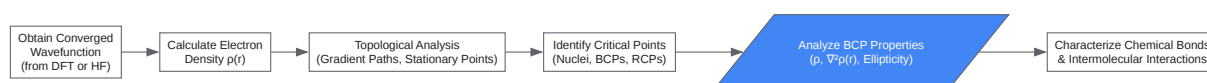


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**Caption:** The iterative Self-Consistent Field (SCF) procedure.

## Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density ( $\rho$ ), a quantum observable. This method allows for the partitioning of molecular properties on a per-atom basis and the characterization of interatomic interactions, such as hydrogen bonds, through the analysis of bond critical points (BCPs).



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